

# biological activity of 1,2,3-Benzothiadiazole-5-carboxaldehyde derivatives

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## Compound of Interest

**Compound Name:** 1,2,3-Benzothiadiazole-5-carboxaldehyde

**Cat. No.:** B1288041

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A Senior Application Scientist's Guide to the Biological Activity of 1,2,3-Benzothiadiazole Derivatives

## Introduction: Defining a Privileged Scaffold in Biology and Agrochemicals

To researchers in drug discovery and agrochemical development, the term "privileged scaffold" denotes a molecular framework that can bind to multiple biological targets, offering a versatile starting point for creating diverse bioactive compounds. The 1,2,3-benzothiadiazole ring system is a prime example of such a scaffold. Formed by the fusion of a benzene ring with a 1,2,3-thiadiazole ring, its unique electronic properties and rigid structure have made it a cornerstone in the development of potent biological agents.

It is crucial to distinguish the 1,2,3-benzothiadiazole isomer from the more commonly researched benzothiazole and its structural isomer, 2,1,3-benzothiadiazole. While all are valuable, the 1,2,3-isomer holds a special place in agriculture as the core of plant activators, which induce a plant's innate defense mechanisms—a phenomenon known as Systemic Acquired Resistance (SAR).<sup>[1]</sup>

This guide provides a comparative analysis of the biological activities of 1,2,3-benzothiadiazole derivatives. While direct research on the 5-carboxaldehyde derivative is limited, we will explore its potential by drawing objective comparisons with well-studied analogues, particularly the

benchmark plant activator Acibenzolar-S-methyl (ASM). We will delve into the synthesis, mechanisms of action, and structure-activity relationships that govern their efficacy, providing field-proven insights and detailed experimental protocols for the modern researcher.

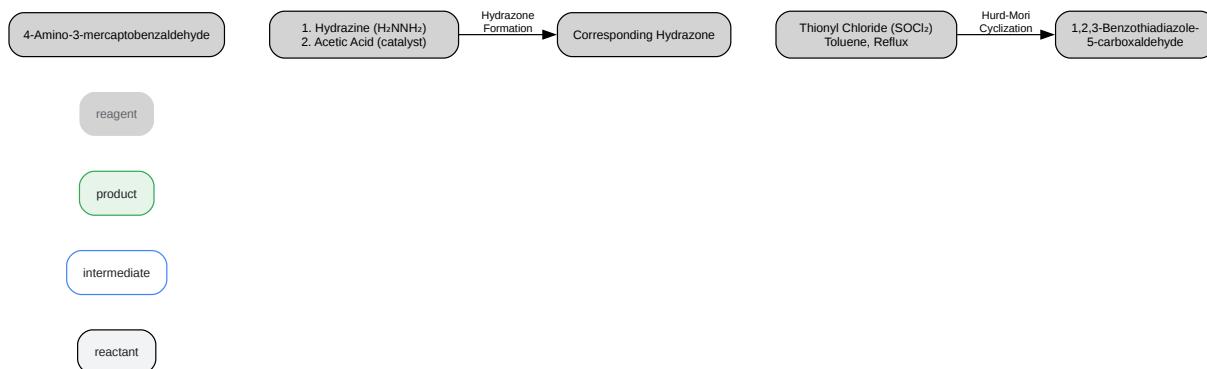
## Part 1: Synthesis and Derivatization of the 1,2,3-Benzothiadiazole Core

The biological utility of a scaffold is intrinsically linked to its synthetic accessibility. The creation of the 1,2,3-benzothiadiazole ring and its subsequent functionalization are key to developing a library of compounds for screening.

### Core Synthesis: The Hurd-Mori Reaction

The classical and most reliable method for constructing the 1,2,3-thiadiazole ring, and by extension the benzothiadiazole core, is the Hurd-Mori reaction.<sup>[2]</sup> This reaction involves the thermal decomposition of the hydrazone of a ketone or aldehyde with thionyl chloride (SOCl<sub>2</sub>). For the benzothiadiazole core, this typically starts from a suitably substituted 2-aminothiophenol derivative.

A plausible and efficient pathway to synthesize the target **1,2,3-Benzothiadiazole-5-carboxaldehyde** would begin with 4-amino-3-mercaptopbenzaldehyde. The causality here is that the ortho-amino and thio- functionalities on the benzene ring are perfectly positioned to form the fused heterocyclic system.

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**Caption:** Proposed synthetic workflow for **1,2,3-Benzothiadiazole-5-carboxaldehyde**.

## Detailed Experimental Protocol: Synthesis via Hurd-Mori Cyclization

This protocol is a representative method based on established chemical principles for this reaction class.

- Step 1: Hydrazone Formation.
  - To a solution of 4-amino-3-mercaptopbenzaldehyde (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.
  - Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
  - Stir the reaction mixture for 4-6 hours. The formation of the hydrazone precipitate can be monitored by Thin Layer Chromatography (TLC).

- Filter the precipitate, wash with cold ethanol, and dry under vacuum. Causality: This step converts the aldehyde into a more reactive hydrazone, which is the necessary precursor for the cyclization with thionyl chloride.
- Step 2: Cyclization.
  - Suspend the dried hydrazone (1.0 eq) in an inert solvent such as toluene.
  - Add thionyl chloride (2.0-2.5 eq) dropwise to the suspension at 0°C.
  - After the addition is complete, heat the mixture to reflux (approx. 110°C) for 8-12 hours until TLC analysis indicates the consumption of the starting material.
  - Cool the reaction mixture to room temperature and pour it carefully over crushed ice to quench the excess thionyl chloride.
  - Neutralize the mixture with a saturated sodium bicarbonate solution.
  - Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
  - Purify the crude product by column chromatography on silica gel to yield **1,2,3-Benzothiadiazole-5-carboxaldehyde**. Causality: The thermal reaction with thionyl chloride facilitates the oxidative cyclization to form the stable 1,2,3-thiadiazole ring.

## Part 2: Comparative Biological Activity

The functional group appended to the benzothiadiazole core dictates its biological target and efficacy. We will compare the established activity of the plant activator ASM with the potential activities of a 5-carboxaldehyde derivative in different biological systems.

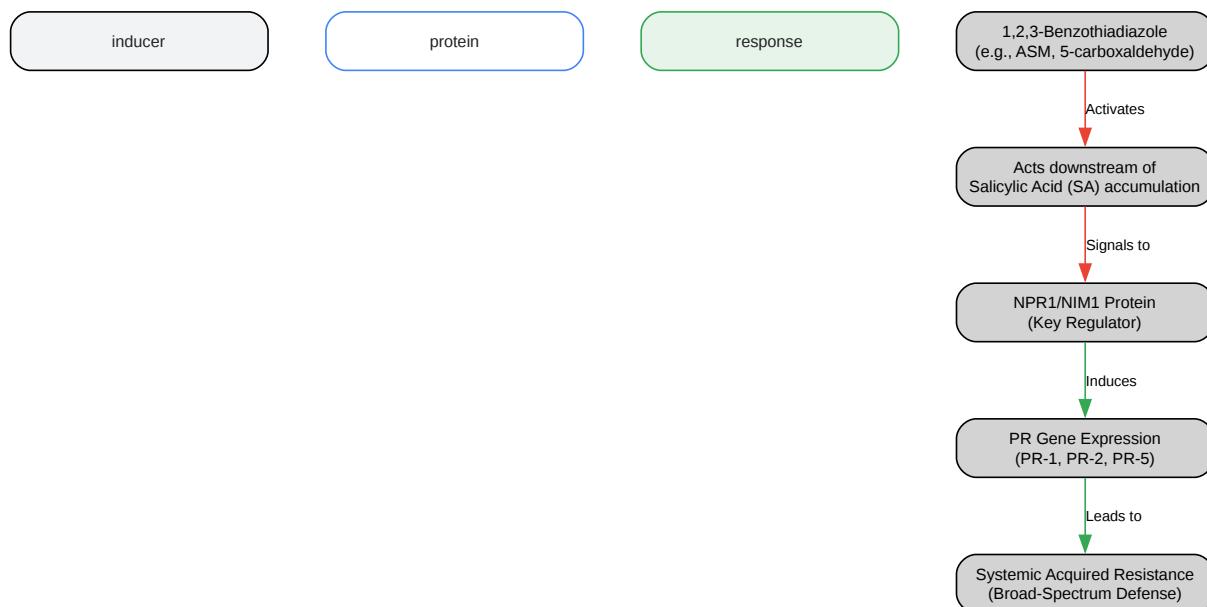
### Plant Health: Systemic Acquired Resistance (SAR) Induction

The most prominent biological role of the 1,2,3-benzothiadiazole scaffold is inducing SAR in plants. This is not a direct antimicrobial action but rather "priming" the plant's own immune system.[3]

Benchmark Compound: Acibenzolar-S-methyl (ASM) ASM (benzo[1][4][5]thiadiazole-7-carbothioic acid S-methyl ester) is a commercial plant activator.<sup>[1]</sup> In the plant, it is metabolized to its active form, benzo[1][4][5]thiadiazole-7-carboxylic acid, which mimics the natural signaling molecule, salicylic acid (SA).<sup>[5][6]</sup> This triggers a signaling cascade that leads to the expression of pathogenesis-related (PR) genes, fortifying the plant against a broad spectrum of pathogens.<sup>[4][7]</sup>

Comparative Analysis of a 5-Carboxaldehyde Derivative The substitution position and the electronic nature of the group are critical.

- Position: ASM has a C7-substituent. A C5-substituent on the **1,2,3-benzothiadiazole-5-carboxaldehyde** would place the functional group in a different electronic environment, potentially altering its interaction with plant receptors.
- Functionality: The aldehyde group is an electron-withdrawing group, similar to a carboxylic acid. However, it is also highly reactive and can form Schiff bases with amine residues in proteins. This opens up the possibility of a different mode of action or binding affinity compared to the carboxylic acid of activated ASM. It could potentially act as a covalent inhibitor or bind differently within the active site of a target protein in the SA pathway.



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**Caption:** Simplified signaling pathway of SAR induction by benzothiadiazole derivatives.

## Antimicrobial Activity

While the 1,2,3-isomer is famous for SAR induction, the broader class of benzothiazoles and thiadiazoles exhibits direct antimicrobial properties.<sup>[8][9][10]</sup> This activity is often attributed to the inhibition of essential microbial enzymes.

Comparative Performance of Benzothiazole/Thiadiazole Derivatives The aldehyde functionality can be a key pharmacophore for antimicrobial action. Schiff base derivatives, formed by reacting carboxaldehydes with various amines, have shown significant activity.

Compound Class	Organism	Activity (MIC/IC50)	Mechanism of Action (MoA)	Reference
Benzothiazole Sulfonamides	E. coli, S. aureus	MIC: 3.1-6.2 µg/mL	Dihydropteroate Synthase (DHPS) Inhibition	[10][11]
Benzothiazole-Thiophene	S. aureus	MIC: 6.25 µg/mL	Not specified	[10]
Thiazolidinone-Benzothiazoles	P. aeruginosa, E. coli	MIC: 0.09-0.18 mg/mL	Not specified	[10]
4-methyl-1,2,3-thiadiazole-5-carboxaldehyde Hydrazones	Various Fungi	Moderate to high	Antifungal	[2]

This table summarizes data from related scaffolds to infer the potential of the target compound class.

#### Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

- Preparation: Prepare a two-fold serial dilution of the test compound (e.g., **1,2,3-Benzothiadiazole-5-carboxaldehyde**) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria).
- Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of  $\sim 5 \times 10^5$  CFU/mL. Include a positive control (microorganism, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
- Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader. Causality: This method provides a quantitative measure of

the compound's potency, allowing for direct comparison between different derivatives and standard antibiotics.

## Human Enzyme Inhibition

Benzothiazole derivatives are also known to inhibit human enzymes, making them relevant for drug development. Two key examples are Carbonic Anhydrase (CA) and  $\alpha$ -Glucosidase.

Carbonic Anhydrase (CA) Inhibition CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. Certain benzothiazole derivatives have shown potent inhibitory activity against various human CA isoforms.[\[12\]](#)[\[13\]](#)[\[14\]](#)

$\alpha$ -Glucosidase Inhibition Inhibition of  $\alpha$ -glucosidase is a key strategy for managing type 2 diabetes by slowing carbohydrate digestion. Benzothiazole-triazole hybrids, for instance, have demonstrated potent  $\alpha$ -glucosidase inhibition, with IC<sub>50</sub> values significantly lower than the standard drug, acarbose.[\[15\]](#)[\[16\]](#)

Compound Class	Target Enzyme	Activity (IC <sub>50</sub> / K <sub>i</sub> )	Therapeutic Area	Reference
Benzothiazole-Amino Acid Conjugates	hCA I, hCA II	Micromolar ( $\mu$ M) range	Glaucoma, etc.	<a href="#">[12]</a> <a href="#">[13]</a>
Benzothiazole-Triazole Derivatives	Yeast $\alpha$ -Glucosidase	IC <sub>50</sub> : 20.7 - 61.1 $\mu$ M	Type 2 Diabetes	<a href="#">[15]</a> <a href="#">[16]</a>
Benzothiazole-Oxadiazole Derivatives	Yeast $\alpha$ -Glucosidase	IC <sub>50</sub> : 0.5 - 30.9 $\mu$ M	Type 2 Diabetes	<a href="#">[17]</a>

**Structure-Activity Relationship Insights:** The data suggests that the core scaffold is amenable to modification for targeting human enzymes. The presence of aromatic and electron-withdrawing/donating groups plays a significant role in binding affinity. A 5-carboxaldehyde derivative could serve as a valuable synthon for creating libraries of Schiff bases or other

derivatives to probe the active sites of these enzymes. The aldehyde's reactivity could be leveraged for covalent targeting or to establish key hydrogen bond interactions.

## Conclusion and Future Directions

The 1,2,3-benzothiadiazole scaffold, particularly when functionalized with a carboxaldehyde group at the 5-position, represents a molecule of significant dual-use potential in both agriculture and medicine.

- For Agrochemicals: By comparing it to the benchmark plant activator ASM, we can hypothesize that a 5-carboxaldehyde derivative would also possess SAR-inducing properties. Its distinct electronic and steric profile, along with the reactivity of the aldehyde, warrants investigation. Future work should focus on its synthesis and direct testing in plant bioassays to quantify its ability to induce PR gene expression and protect against pathogens.
- For Drug Development: Drawing from the broader benzothiazole and thiadiazole literature, the 5-carboxaldehyde is a compelling starting point for developing novel antimicrobial agents (via Schiff base formation) and enzyme inhibitors. Its potential as a precursor for  $\alpha$ -glucosidase or carbonic anhydrase inhibitors is particularly noteworthy.

This guide underscores the importance of the 1,2,3-benzothiadiazole core and highlights the untapped potential of its 5-carboxaldehyde derivative. The provided protocols and comparative data serve as a foundational resource for researchers aiming to explore and exploit this versatile chemical scaffold.

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